

# Application Notes and Protocols for DAPI Dilactate Staining of Frozen Tissue Sections

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## Compound of Interest

Compound Name: DAPI dilactate

Cat. No.: B1147960

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of **DAPI dilactate** in the fluorescent staining of frozen tissue sections. DAPI (4',6-diamidino-2-phenylindole) is a widely used nuclear counterstain that emits a blue fluorescence upon binding to the minor groove of double-stranded DNA (dsDNA), with a preference for adenine-thymine (A-T) rich regions.[1][2][3] The dilactate salt form of DAPI offers enhanced water solubility compared to the more common dihydrochloride salt, facilitating easier preparation of stock solutions.[4]

**Mechanism of Action:** DAPI exhibits a significant increase in fluorescence quantum yield, approximately 20-fold, upon binding to dsDNA. This specific interaction makes it an excellent tool for visualizing cell nuclei in both fixed cells and tissue sections with minimal cytoplasmic background. While DAPI can also bind to RNA, the resulting fluorescence is weaker and has a shifted emission maximum (~500 nm) compared to when bound to dsDNA (~461 nm).

**Applications in Research and Drug Development:** In the context of frozen tissue sections, DAPI staining is crucial for:

- **Histological Context:** Providing clear visualization of tissue architecture and cell distribution.
- **Immunofluorescence (IF) and Immunohistochemistry (IHC):** Serving as a counterstain to localize target proteins relative to the nucleus.

- Cell Proliferation and Apoptosis Studies: Assessing nuclear morphology, condensation, and fragmentation.
- High-Content Screening: Automating cell counting and nuclear segmentation in tissue-based assays.

## Quantitative Data Summary

The following tables summarize key quantitative parameters for the preparation and use of **DAPI dilactate** for staining frozen tissue sections.

Table 1: **DAPI Dilactate** Properties

Property	Value
Molecular Weight	457.48 g/mol
Excitation Maximum (bound to dsDNA)	358 nm
Emission Maximum (bound to dsDNA)	461 nm
Solubility	Highly soluble in water
Storage (Powder)	-20°C for up to 3 years
Storage (Stock Solution)	-20°C or -80°C for at least 6 months

Table 2: Solution Preparation and Staining Concentrations

Solution	Preparation	Recommended Concentration for Frozen Sections	Incubation Time
Stock Solution	Dissolve 5 mg of DAPI dilactate in 1 mL of deionized water or DMF to make a 5 mg/mL (10.9 mM) solution.	N/A	N/A
Working Solution	Dilute the stock solution in Phosphate-Buffered Saline (PBS).	1 µg/mL (1:5000 dilution of 5 mg/mL stock) or 300 nM	2-10 minutes

## Experimental Protocols

### Protocol 1: Preparation of DAPI Dilactate Stock and Working Solutions

This protocol describes the preparation of a concentrated stock solution and a ready-to-use working solution of **DAPI dilactate**.

Materials:

- **DAPI dilactate** powder
- Deionized water (dH<sub>2</sub>O) or Dimethylformamide (DMF)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Microcentrifuge tubes
- Pipettes and sterile tips

Procedure:

- Stock Solution (5 mg/mL): a. Allow the **DAPI dilactate** powder vial to equilibrate to room temperature before opening. b. Add 2 mL of dH<sub>2</sub>O or DMF to a 10 mg vial of **DAPI dilactate** to yield a 5 mg/mL stock solution. c. Vortex briefly to ensure complete dissolution. The dilactate salt should dissolve readily in water. d. Aliquot the stock solution into smaller volumes in light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.
- Working Solution (1 µg/mL): a. Thaw an aliquot of the DAPI stock solution at room temperature, protected from light. b. Dilute the 5 mg/mL stock solution 1:5000 in PBS to prepare a 1 µg/mL working solution. For example, add 1 µL of the stock solution to 5 mL of PBS. c. The working solution can be stored at 4°C for short-term use, protected from light.

## Protocol 2: Staining of Frozen Tissue Sections

This protocol outlines the steps for staining cryostat-sectioned tissues with **DAPI dilactate**. It assumes that the frozen tissue sections have been appropriately prepared and are mounted on slides.

### Materials:

- Slides with frozen tissue sections
- **DAPI dilactate** working solution (1 µg/mL in PBS)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Antifade mounting medium
- Coverslips
- Coplin jars or a staining dish
- Humidified chamber

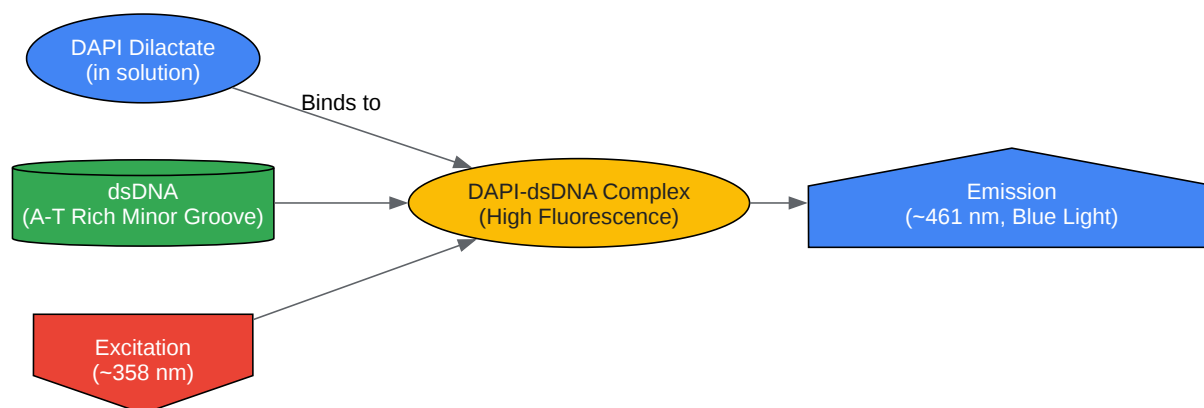
### Procedure:

- Tissue Section Preparation: a. If starting with fresh tissue, snap-freeze in isopentane cooled with dry ice. Embed the frozen tissue in Optimal Cutting Temperature (OCT) compound. b.

Cut frozen sections at a thickness of 5-10  $\mu\text{m}$  using a cryostat and mount them on adhesive-coated slides. c. Air dry the sections for 30 minutes at room temperature. Slides can be stored at  $-80^{\circ}\text{C}$  for several months.

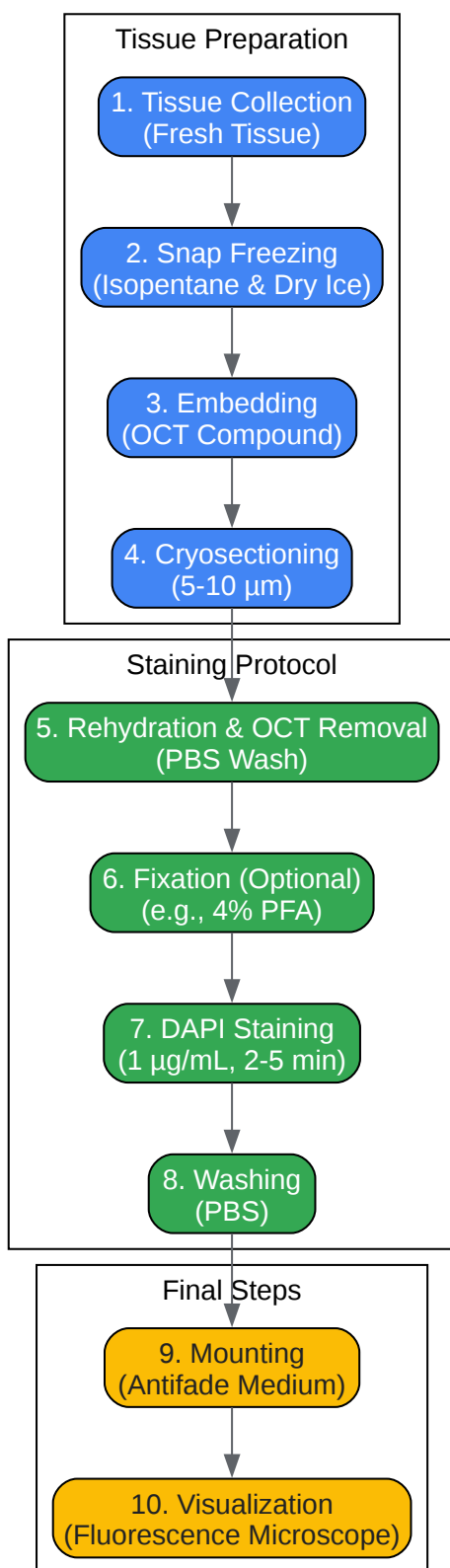
- Rehydration and Fixation (if necessary): a. Bring the slides to room temperature for 10-20 minutes. b. Wash the slides with PBS for 5-10 minutes to remove the OCT compound. c. If the tissue was not pre-fixed, you can fix the sections at this stage. A common method is immersion in ice-cold acetone or 4% paraformaldehyde (PFA) in PBS for 10-20 minutes. d. Wash the slides three times with PBS for 5 minutes each.
- Permeabilization (Optional): a. For intracellular targets in co-staining experiments, permeabilization may be necessary. Incubate the sections with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature. b. Wash the slides three times with PBS for 5 minutes each. For DAPI-only staining, this step is often not required.
- DAPI Staining: a. Carefully blot the excess PBS from around the tissue section. b. Apply enough DAPI working solution (1  $\mu\text{g}/\text{mL}$ ) to completely cover the tissue section. c. Incubate for 2-5 minutes at room temperature in a dark, humidified chamber to prevent drying. d. Note: Incubation time may need optimization. Over-incubation can lead to high background.
- Washing: a. Gently rinse off the DAPI solution with PBS. b. Wash the slides twice with PBS for 5 minutes each to remove unbound DAPI.
- Mounting: a. Carefully remove the excess PBS from the slide. b. Apply a drop of antifade mounting medium to the tissue section. c. Lower a coverslip onto the mounting medium, avoiding air bubbles. d. Seal the edges of the coverslip with clear nail polish if desired. e. Allow the mounting medium to cure according to the manufacturer's instructions.
- Visualization: a. Visualize the stained sections using a fluorescence microscope equipped with a DAPI filter set (Excitation:  $\sim 360\text{ nm}$ , Emission:  $\sim 460\text{ nm}$ ). b. Store the slides at  $4^{\circ}\text{C}$  in the dark.

## Visualizations



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### DAPI Staining Mechanism



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### Frozen Section Staining Workflow

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